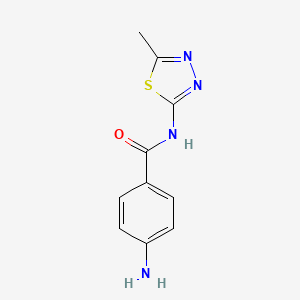

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Overview

Description

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H10N4OS and a molecular weight of 234.28 g/mol . This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

Similar compounds have been shown to have anticancer and antimicrobial activities , suggesting that they may interact with targets involved in cell proliferation and microbial growth.

Mode of Action

It’s known that similar compounds can inhibit the growth of cancer cells and microbes , possibly by interacting with key proteins or enzymes and disrupting their normal functions.

Biochemical Pathways

Based on its potential anticancer and antimicrobial activities , it may be inferred that this compound could interfere with pathways related to cell division and growth, as well as microbial metabolism.

Result of Action

Similar compounds have been shown to have anticancer and antimicrobial activities , suggesting that they may induce cell death or inhibit cell growth in cancer cells and microbes.

Biochemical Analysis

Biochemical Properties

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively . The compound’s interaction with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition and subsequent biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For example, its binding to acetylcholinesterase results in enzyme inhibition, which affects neurotransmission . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-amino-benzoyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups attached to the amino group.

Scientific Research Applications

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Agriculture: It is studied for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.

Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- 2-amino-5-methyl-1,3,4-thiadiazole

- 5-methyl-1,3,4-thiadiazole-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . Its combination of the benzamide and thiadiazole moieties contributes to its diverse applications and potential as a lead compound in drug discovery .

Biological Activity

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36855-78-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

- Molecular Formula : C10H10N4OS

- Molecular Weight : 234.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Similar compounds have shown the potential to inhibit cancer cell proliferation by interfering with critical signaling pathways, such as the MAPK/ERK pathway. This suggests a possible mechanism where the compound modulates cell growth and apoptosis in cancer cells .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles, including this compound, possess notable anticancer effects. For instance:

- In Vitro Studies : The compound showed IC50 values indicating potent anti-proliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). It was found to inhibit cell cycle progression and induce apoptosis in these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of thiadiazole and tested their anticancer activity. Compounds similar to this compound showed promising results against multiple cancer cell lines with varying degrees of cytotoxicity .

- Antifungal Activity : Another study highlighted the antifungal efficacy of related compounds against Candida albicans and Aspergillus niger, with certain derivatives exhibiting higher activity than conventional antifungal agents like fluconazole .

Properties

IUPAC Name |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMUKRNKRCYTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190342 | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-78-4 | |

| Record name | 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36855-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.